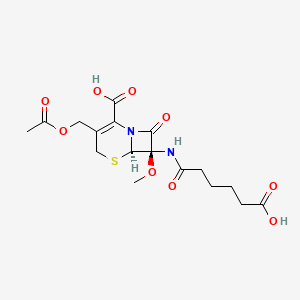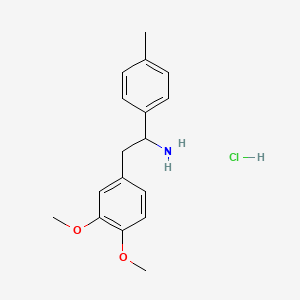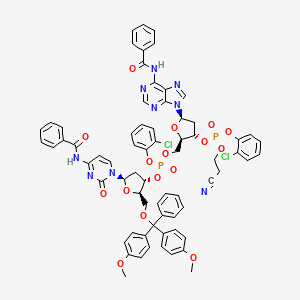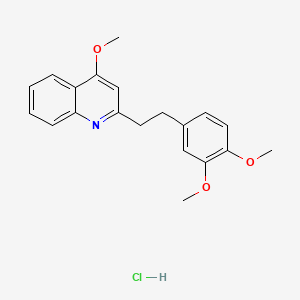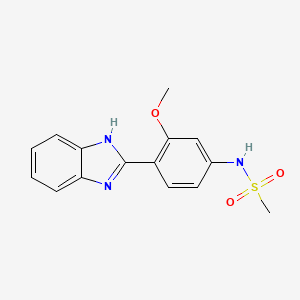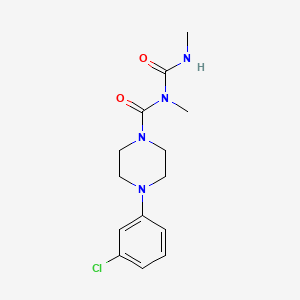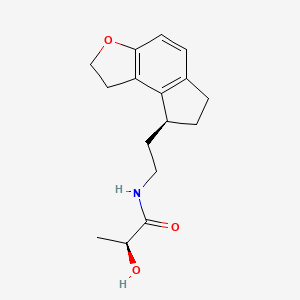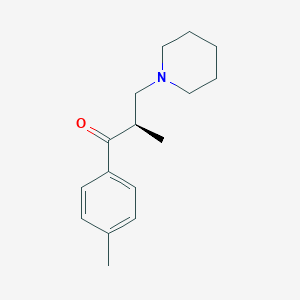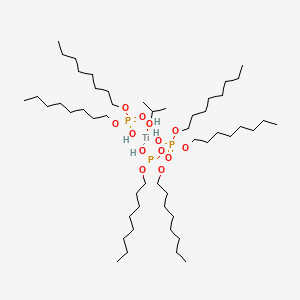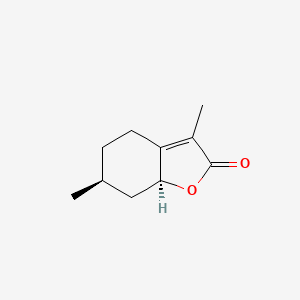
Mintlactone, (+/-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mintlactone, (+/-)-, is a naturally occurring compound found in various species of mint, including peppermint and spearmint It is a lactone, a type of cyclic ester, and is known for its characteristic minty aroma
準備方法
Synthetic Routes and Reaction Conditions: Mintlactone, (+/-)-, can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the cyclization of a hydroxy acid in the presence of an acid catalyst can yield mintlactone. Another method involves the oxidation of a suitable precursor using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, mintlactone is typically produced through the extraction of essential oils from mint plants, followed by purification processes such as distillation and chromatography. The extraction process involves steam distillation of the mint leaves, which separates the essential oils containing mintlactone. The oils are then subjected to further purification to isolate the compound.
化学反応の分析
Types of Reactions: Mintlactone, (+/-)-, undergoes various chemical reactions, including:
Oxidation: Mintlactone can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of mintlactone can yield alcohols or other reduced forms.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted lactones depending on the nucleophile used.
科学的研究の応用
Mintlactone, (+/-)-, has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lactone chemistry and reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry due to its characteristic minty aroma. It is also used in the formulation of various consumer products, including cosmetics and personal care items.
作用機序
The mechanism of action of mintlactone, (+/-)-, involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects through the modulation of enzyme activities, receptor binding, and signaling pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Mintlactone, (+/-)-, can be compared with other similar compounds such as:
Isomintlactone: Another lactone found in mint species with similar chemical properties but different stereochemistry.
Menthol: A well-known compound in mint with a similar minty aroma but different chemical structure (an alcohol rather than a lactone).
Carvone: Another mint-derived compound with a distinct aroma and different chemical structure (a ketone).
Uniqueness: Mintlactone, (+/-)-, is unique due to its specific lactone structure and the resulting chemical properties
特性
CAS番号 |
166584-27-6 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
(6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9-/m0/s1 |
InChIキー |
VUVQBYIJRDUVHT-RCOVLWMOSA-N |
異性体SMILES |
C[C@H]1CCC2=C(C(=O)O[C@H]2C1)C |
正規SMILES |
CC1CCC2=C(C(=O)OC2C1)C |
密度 |
1.058-1.063 |
物理的記述 |
Liquid; herbaceous minty aroma |
溶解性 |
Slightly soluble in water; soluble in oil soluble (in ethanol) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


